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Compound of Interest

Compound Name:

1-[4-

(Aminomethyl)phenyl]pyrrolidin-2-

one

Cat. No.: B1270635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical

properties, and biological activity of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, a notable

inactivator of Monoamine Oxidase B (MAO-B).

Chemical Identity and Properties
1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, also referred to in scientific literature as 4-

(aminomethyl)-1-phenyl-2-pyrrolidinone, is a pyrrolidinone derivative with significant

neuropharmacological interest. While a specific CAS number for the free base is not readily

available in public databases, its hydrochloride salt is commercially accessible.

Table 1: Physicochemical and Identification Data
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Property Value Reference

Chemical Name

1-[4-

(Aminomethyl)phenyl]pyrrolidin

-2-one

-

Synonym
4-(aminomethyl)-1-phenyl-2-

pyrrolidinone
[1]

Molecular Formula (Free Base) C₁₁H₁₄N₂O -

Molecular Weight (Free Base) 190.24 g/mol -

CAS Number (HCl Salt)
Not explicitly found, but

commercially available.
[2]

Molecular Formula (HCl Salt) C₁₁H₁₅ClN₂O [2]

Molecular Weight (HCl Salt) 226.70 g/mol [2]

Appearance Solid (for HCl salt) [1]

Synthesis
The synthesis of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride was first

described by Ding and Silverman in 1992 as part of a study into a new class of MAO-B

inactivators.[1] The general approach involves a six-step sequence starting from readily

available commercial reagents.

Experimental Protocol: Synthesis
The following protocol is based on the general six-step approach for 1,4-disubstituted 2-

pyrrolidinones described by Ding and Silverman.[1]

Step 1: Synthesis of Diethyl 2-itaconate

Itaconic acid is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid)

under reflux conditions.

The product is isolated by extraction and purified by distillation.
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Step 2: Michael Addition of Aniline

Diethyl 2-itaconate is reacted with aniline in a suitable solvent, such as ethanol.

The reaction mixture is heated to afford the Michael addition product, diethyl 2-

(phenylamino)methylsuccinate.

Step 3: Dieckmann Condensation

The succinate derivative undergoes an intramolecular Dieckmann condensation using a

strong base like sodium ethoxide in an anhydrous solvent (e.g., toluene).

Acidic workup yields ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.

Step 4: Decarboxylation

The resulting β-keto ester is hydrolyzed and decarboxylated by heating in an acidic aqueous

solution (e.g., hydrochloric acid) to yield 1-phenylpyrrolidin-2-one-4-carboxylic acid.

Step 5: Amide Formation and Hofmann Rearrangement

The carboxylic acid is converted to the corresponding primary amide via activation (e.g., with

thionyl chloride followed by ammonia) or a coupling agent.

The amide undergoes a Hofmann rearrangement using a reagent like bromine in sodium

hydroxide solution to yield 4-amino-1-phenylpyrrolidin-2-one.

Step 6: Conversion to the Aminomethyl Derivative

The 4-amino group is then converted to the 4-(aminomethyl) group. This can be achieved

through various methods, such as reductive amination of a suitable aldehyde or conversion

to a nitrile followed by reduction. The specific details for this step for the target compound are

not fully elaborated in the abstract.

Final Step: Hydrochloride Salt Formation

The final free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with

ethereal HCl to precipitate the hydrochloride salt, which is then collected by filtration.
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Synthesis Workflow Diagram
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A generalized six-step synthesis workflow.

Biological Activity: Monoamine Oxidase B
Inactivation
1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one is a potent inactivator of Monoamine Oxidase B

(MAO-B), an enzyme crucial for the degradation of monoamine neurotransmitters.[1]

Mechanism of Action
This compound acts as a mechanism-based inactivator, also known as a suicide inhibitor. The

inactivation process is time-dependent and irreversible.[1] The proposed mechanism involves

the enzymatic oxidation of the primary amine by MAO-B, which generates a reactive

intermediate that covalently binds to the enzyme's flavin cofactor, leading to its irreversible

inactivation.

Table 2: Pharmacological Data

Parameter Value Details Reference

Target
Monoamine Oxidase

B (MAO-B)
- [1]

Activity Inactivator
Time-dependent,

irreversible
[1]

k_inact Data not available
Inactivation rate

constant
-

K_I Data not available Inhibition constant -

Signaling Pathway Diagram
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MAO-B Active Site
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Proposed mechanism of MAO-B inactivation.

Experimental Protocol: MAO-B Inhibition Assay
The activity of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one as an MAO-B inactivator can be

determined using a fluorometric or spectrophotometric assay that measures the production of

hydrogen peroxide, a byproduct of the MAO-B-catalyzed oxidation of a substrate.

Materials:

Recombinant human MAO-B enzyme

MAO-B substrate (e.g., benzylamine or kynuramine)

Fluorescent probe (e.g., Amplex Red) or a chromogenic substrate

Horseradish peroxidase (HRP) for coupled assays

Test compound (1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one)

Positive control (e.g., selegiline)

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

96-well microplate (black for fluorescence)

Microplate reader
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Procedure (Time-Dependent Inactivation):

Pre-incubation: The MAO-B enzyme is pre-incubated with various concentrations of the test

compound in the assay buffer at 37°C for different time intervals (e.g., 0, 5, 10, 20, 30

minutes).

Reaction Initiation: Following pre-incubation, an aliquot of the enzyme-inhibitor mixture is

transferred to the wells of the microplate containing the substrate, fluorescent/chromogenic

probe, and HRP.

Measurement: The rate of the reaction is monitored by measuring the increase in

fluorescence or absorbance over time using a microplate reader.

Data Analysis: The remaining enzyme activity is plotted against the pre-incubation time for

each inhibitor concentration. The apparent first-order rate constants of inactivation (k_obs)

are determined from the slopes of these plots. The inactivation rate constant (k_inact) and

the inhibition constant (K_I) are then determined by plotting k_obs versus the inhibitor

concentration.

MAO-B Assay Workflow Diagram
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Workflow for MAO-B time-dependent inactivation assay.

Conclusion
1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one is a significant molecule for

neuropharmacological research, acting as a mechanism-based inactivator of MAO-B. Its

synthesis, while multi-stepped, utilizes established organic chemistry reactions. Further

investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully

elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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